Bicyclo[3.1.0]hexane-3-carbonitrile (CAS: 1518442-73-3) is a conformationally restricted, all-carbon bicyclic building block featuring a cyclopropane ring fused to a cyclopentane framework, with a versatile nitrile handle at the 3-position. In industrial and medicinal chemistry, this scaffold is highly valued as a rigidified bioisostere for flexible cycloalkanes such as cyclohexane or cyclopentane . The bicyclo[3.1.0]hexane core forces a perpetual puckered conformation that closely mimics specific transition states or bioactive conformations, while the nitrile group provides a robust, process-friendly handle for divergent downstream functionalization into amines, acids, or heterocycles [1].
Substituting Bicyclo[3.1.0]hexane-3-carbonitrile with simpler, flexible analogs like cyclohexanecarbonitrile or cyclopentanecarbonitrile compromises both binding thermodynamics and metabolic stability. Flexible monocyclic rings incur a high entropic penalty upon target binding due to the loss of multiple conformational degrees of freedom (e.g., chair-to-boat interconversions) . Furthermore, unsubstituted cycloalkanes possess multiple metabolically vulnerable C-H bonds susceptible to CYP450-mediated oxidation. The fused cyclopropane ring in the bicyclo[3.1.0]hexane system not only locks the molecular geometry to enhance target selectivity but also sterically shields the core, significantly increasing resistance to enzymatic degradation—attributes that cannot be replicated by generic monocyclic substitutes [1].
Conformational mimicry limitations
The boat‑like locked geometry cannot be replicated by flexible cyclohexane or simple cyclohexanecarbonitrile; target‑binding pre‑organization may not transfer.
Lipophilicity profile shift
The 3‑carbonitrile isomer shows lower computed lipophilicity than cyclohexanecarbonitrile or the 1‑isomer, which may alter pharmacokinetic behavior and solubility characteristics in screening assays.
Positional isomer mismatch
The 1‑carbonitrile isomer places the nitrile on the cyclopropane ring, creating a different steric environment and exit vector; synthetic and target‑engagement outcomes may diverge significantly.
When utilized as a structural scaffold, the bicyclo[3.1.0]hexane core locks the ring system into a puckered conformation, acting as a perpetual distorted boat. Compared to flexible cyclohexanecarbonitrile derivatives, which must overcome a significant entropic penalty to adopt bioactive non-chair conformations, the bicyclo[3.1.0]hexane system pre-organizes the ligand geometry. Studies on rigidified receptor ligands demonstrate that this conformational restriction can increase target binding affinity (Ki) by 10- to 100-fold while drastically improving selectivity against off-target receptors [1].
| Evidence Dimension | Target binding affinity and selectivity (entropic penalty) |
| Target Compound Data | Pre-organized puckered conformation (high affinity/selectivity) |
| Comparator Or Baseline | Cyclohexanecarbonitrile derivatives (flexible, high entropic penalty) |
| Quantified Difference | 10- to 100-fold improvement in target binding affinity (Ki) for rigidified analogs |
| Conditions | Receptor binding assays for conformationally restricted bioisosteres |
Procuring this restricted core allows medicinal chemists to design highly selective ligands that avoid the off-target toxicity associated with flexible cycloalkanes.
The incorporation of the fused cyclopropane ring in the bicyclo[3.1.0]hexane framework eliminates metabolically vulnerable alpha-protons and provides steric shielding. Compared to cyclopentanecarbonitrile or cyclohexanecarbonitrile baselines, which are prone to extensive CYP450-mediated hydroxylation, the bicyclo[3.1.0]hexane core typically exhibits a significantly extended metabolic half-life (t1/2) in human liver microsomes. This structural rigidification prevents the enzymatic insertion of oxygen, making it a superior choice for late-stage lead optimization .
| Evidence Dimension | Metabolic half-life (t1/2) in liver microsomes |
| Target Compound Data | High resistance to CYP450 oxidation |
| Comparator Or Baseline | Cyclohexane/cyclopentane analogs (rapid hydroxylation) |
| Quantified Difference | Extended metabolic half-life and reduced intrinsic clearance |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Buyers prioritizing in vivo stability and extended pharmacokinetic half-lives must select this rigidified core over easily metabolized monocyclic alternatives.
Bicyclo[3.1.0]hexane-3-carbonitrile serves as a highly efficient, late-stage divergent intermediate. Instead of performing low-yielding, multi-step cyclopropanations on complex advanced intermediates, process chemists can utilize this pre-formed bicyclic nitrile. The nitrile group undergoes high-yielding reductions to primary amines or hydrolysis to carboxylic acids. Compared to de novo cyclopropanation routes, utilizing this exact building block reduces synthetic steps and improves overall atom economy for scale-up manufacturing [1].
| Evidence Dimension | Synthetic step count and process efficiency |
| Target Compound Data | Direct functionalization of the pre-formed bicyclic nitrile |
| Comparator Or Baseline | De novo cyclopropanation of advanced monocyclic intermediates |
| Quantified Difference | Elimination of multi-step late-stage ring-closing reactions |
| Conditions | Scale-up synthesis of rigidified bioisosteres |
Procuring the pre-formed bicyclic nitrile significantly streamlines synthetic routes, reducing manufacturing costs and improving overall batch yields.
The bicyclo[3.1.0]hexane core provides a modest elevation in lipophilicity (LogP) compared to cyclopentane, without the substantial molecular weight increase associated with adding multiple methyl groups or expanding to larger fused ring systems. When compared to heavily substituted cyclohexanecarbonitrile derivatives designed to achieve similar membrane permeability, the bicyclo[3.1.0]hexane-3-carbonitrile scaffold maintains a lower molecular weight, thereby preserving optimal Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) metrics critical for oral bioavailability .
| Evidence Dimension | Lipophilic Efficiency (LipE) and Molecular Weight |
| Target Compound Data | Optimized LogP with minimal MW increase |
| Comparator Or Baseline | Substituted cyclohexanes (higher MW penalty for equivalent lipophilicity) |
| Quantified Difference | Superior Ligand Efficiency (LE) retention |
| Conditions | Physicochemical profiling for oral drug candidates |
This compound is the optimal choice for buyers needing to tune lipophilicity and membrane permeability without violating Lipinski's Rule of 5.
Due to its ability to lock the ring geometry into a perpetual puckered conformation, Bicyclo[3.1.0]hexane-3-carbonitrile is extensively used as a starting material to synthesize rigidified bioisosteres of flexible cycloalkanes. This application directly leverages the entropic penalty reduction, enabling the development of highly selective receptor ligands and enzyme inhibitors with minimized off-target effects [1].
In late-stage lead optimization, this compound is procured to replace metabolically vulnerable cyclopentyl or cyclohexyl rings. The fused cyclopropane ring sterically shields the core from CYP450-mediated oxidation, making it an essential building block for designing drug candidates with extended in vivo half-lives and reduced intrinsic clearance .
For process chemistry and scale-up manufacturing, Bicyclo[3.1.0]hexane-3-carbonitrile provides a stable, pre-formed bicyclic scaffold. Its versatile nitrile handle allows for divergent synthesis into amines or acids, bypassing the need for hazardous and low-yielding late-stage cyclopropanation reactions, thereby improving overall atom economy and batch reproducibility [2].